

Solubility characteristics of Fmoc-N-Me-D-Trp(Boc)-OH in different solvents

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Compound of Interest

Compound Name: *Fmoc-N-Me-D-Trp(Boc)-OH*

Cat. No.: *B2989140*

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Solubility Characteristics of Fmoc-N-Me-D-Trp(Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-D-Trp(Boc)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of N-methylated D-tryptophan residues into peptide sequences. The N-methylation can enhance the metabolic stability and conformational rigidity of the resulting peptide, while the Boc protection on the indole nitrogen prevents side reactions during synthesis. A thorough understanding of the solubility characteristics of this protected amino acid is paramount for optimizing coupling efficiency, ensuring high purity of the final peptide, and developing robust and scalable manufacturing processes. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and visual workflows relevant to its application.

Core Properties of Fmoc-N-Me-D-Trp(Boc)-OH

Property	Value
Chemical Formula	C ₃₂ H ₃₂ N ₂ O ₆ [1]
Molecular Weight	540.61 g/mol [2]
Appearance	White to off-white powder[3]
Primary Application	Solid-Phase Peptide Synthesis (SPPS)

Solubility Data

Quantitative solubility data for **Fmoc-N-Me-D-Trp(Boc)-OH** is not extensively available in peer-reviewed literature. However, based on the general solubility of Fmoc-protected amino acids and qualitative information for the closely related compound Fmoc-D-Trp(Boc)-OH, the following table summarizes its expected solubility in common laboratory solvents. Fmoc- and Boc-protected amino acids are generally highly soluble in polar aprotic organic solvents and sparingly soluble in water.[4]

Solvent	Abbreviation	Type	Expected Qualitative Solubility
N,N-Dimethylformamide	DMF	Polar Aprotic	Highly Soluble[5][6]
N-Methyl-2-pyrrolidone	NMP	Polar Aprotic	Highly Soluble[5][6]
Dimethyl sulfoxide	DMSO	Polar Aprotic	Highly Soluble[7][8]
Dichloromethane	DCM	Halogenated	Soluble[5][6][7]
Chloroform	CHCl ₃	Halogenated	Soluble[7]
Ethyl Acetate	EtOAc	Ester	Soluble[7]
Acetone	(CH ₃) ₂ CO	Ketone	Soluble[7]
Acetonitrile	ACN	Polar Aprotic	Low Solubility[9]
Methanol	MeOH	Polar Protic	Low to Insoluble[9]
Water	H ₂ O	Polar Protic	Insoluble[4]
Hexane	C ₆ H ₁₄	Nonpolar	Insoluble[9]

Note: For the related compound Fmoc-D-Trp(Boc)-OH, one source indicates it is "clearly soluble" when 1 mmole is dissolved in 2 ml of DMF, corresponding to a concentration of 0.5 M.

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a standard method for determining the equilibrium solubility of **Fmoc-N-Me-D-Trp(Boc)-OH** in a given solvent.

Materials and Equipment:

- **Fmoc-N-Me-D-Trp(Boc)-OH** (solid powder)

- Analytical grade solvents
- Analytical balance (readable to at least 0.1 mg)
- Vortex mixer
- Thermostatted shaker or magnetic stirrer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm)
- Small glass vials with screw caps

Procedure:

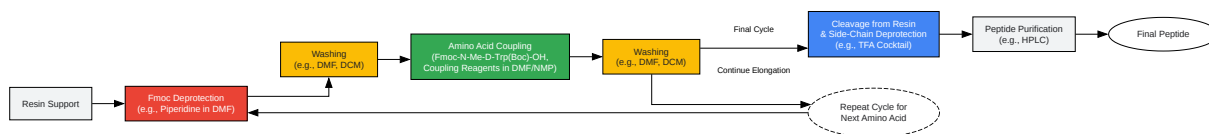
- Preparation of Saturated Solutions: a. Add an excess amount of **Fmoc-N-Me-D-Trp(Boc)-OH** to a pre-weighed glass vial. b. Record the exact mass of the compound added. c. Add a known volume of the test solvent to the vial. d. Tightly cap the vial and place it in a thermostatted shaker set to a constant temperature (e.g., 25 °C). e. Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing: a. After equilibration, allow the suspension to settle. b. Centrifuge the vial to pellet the undissolved solid. c. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 μm syringe filter to remove any remaining solid particles.
- Analysis by HPLC: a. Prepare a series of standard solutions of **Fmoc-N-Me-D-Trp(Boc)-OH** of known concentrations in the test solvent. b. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. c. Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve. d. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

- Calculation of Solubility: a. Calculate the solubility of **Fmoc-N-Me-D-Trp(Boc)-OH** in the solvent by multiplying the measured concentration by the dilution factor. b. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualization of Workflows

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the key steps in SPPS where **Fmoc-N-Me-D-Trp(Boc)-OH** would be utilized.

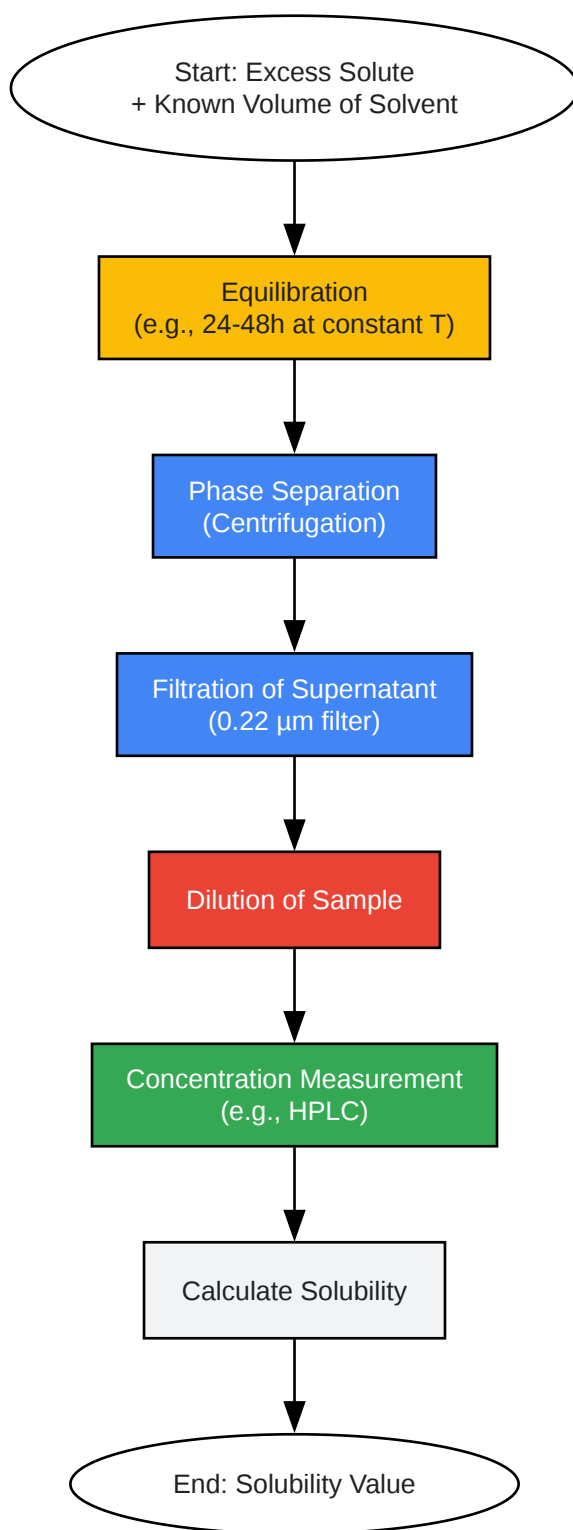


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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Workflow for Solubility Determination

The diagram below outlines the logical steps for the experimental determination of solubility.



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Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for **Fmoc-N-Me-D-Trp(Boc)-OH** remains scarce in public domains, a strong qualitative understanding can be derived from the behavior of similar Fmoc-protected amino acids. It exhibits high solubility in polar aprotic solvents, which are standard in SPPS, and is poorly soluble in polar protic and nonpolar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. The visualized workflows for SPPS and solubility testing serve as clear guides for laboratory procedures involving this important reagent.

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